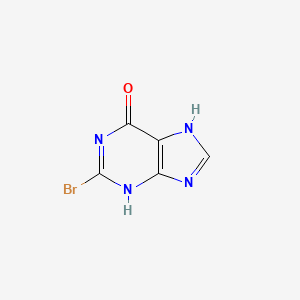

2-bromo-3,7-dihydropurin-6-one

Description

Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives are a class of heterocyclic compounds fundamental to numerous biological processes. nih.gov Their scaffold is central to the structure of DNA and RNA, where adenine (B156593) and guanine (B1146940) play essential roles in genetic information storage and transfer. ontosight.ai Beyond the genome, purines are integral components of vital cofactors and signaling molecules such as adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), and cyclic adenosine monophosphate (cAMP). ontosight.aiavcr.cz This natural prevalence has made the purine ring a privileged structure in medicinal chemistry and drug discovery. nih.govmdpi.com

The structural similarity of synthetic purine derivatives to endogenous purines allows them to interact with a wide array of biological targets, including enzymes and receptors. ontosight.aiontosight.ai This has led to their development as a diverse range of therapeutic agents, with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. nih.govresearchgate.net Researchers continuously explore both natural and synthetic purines to manage a wide spectrum of illnesses, making the purine scaffold a forefront candidate in the development of new drugs. nih.govresearchgate.net The modification of this scaffold is a key strategy for discovering biologically active compounds used to study and modulate biological processes at the molecular level. avcr.cz

The Purine Scaffold: Structural Basis and Tautomerism Relevant to 2-bromo-3,7-dihydropurin-6-one

The foundational purine structure is a heterocyclic aromatic organic compound, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govrsc.orgresearchgate.net This fused-ring system is characterized by the presence of four nitrogen atoms and is fundamental to the chemical properties and biological roles of its derivatives. researchgate.net

An important characteristic of the purine scaffold is its capacity for tautomerism, a phenomenon where a molecule exists in multiple forms, or tautomers, that readily interconvert. rsc.orgnih.gov In purines, this typically involves the migration of a proton between different nitrogen atoms in the heterocyclic rings. rsc.org The stability of these tautomers can be influenced by factors such as the aromaticity of the resulting structure. rsc.orgrsc.org For the purine ring system, the N7–H and N9–H tautomers are the most common. The name "this compound" specifies the location of hydrogen atoms at the N3 and N7 positions, indicating a specific tautomeric form. This structural detail is crucial as the precise location of hydrogen atoms and substituent groups dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Other Names | 2-Bromohypoxanthine (B3030193); 2-Bromo-1H-purin-6(7H)-one |

| Molecular Formula | C₅H₃BrN₄O |

| Molecular Weight | 215.01 g/mol |

| Melting Point | >350ºC |

Table 1: Physicochemical Properties of this compound. huaxuejia.cn3wpharm.com

Role of Halogenation in Purine Core Modification for Advanced Research

Halogenation, the introduction of halogen atoms such as bromine, chlorine, or fluorine into a molecule, is a powerful and widely used strategy in medicinal chemistry for modifying the purine core. researchgate.netrsc.org This chemical modification serves several key purposes in the design of advanced research compounds. The introduction of a halogen can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution.

Specifically, the bromine atom in a compound like this compound can act as a versatile chemical handle. rsc.org Halogenated purines are often used as key intermediates in the synthesis of more complex derivatives. rsc.orgmdpi.com The halogen can be replaced by various other functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the creation of a diverse library of compounds for biological screening. mdpi.com This strategic derivatization is essential for exploring structure-activity relationships and optimizing compounds for desired biological effects. nih.gov Furthermore, the presence of a halogen can influence the compound's binding affinity to target proteins and modulate its metabolic stability, making halogenation a critical tool in the development of new therapeutic agents and molecular probes. nih.gov

Research Scope and Focus on this compound

The compound this compound, also known as 2-bromohypoxanthine, serves as a valuable research tool within the field of purine chemistry. 3wpharm.com Its structure combines the foundational purine scaffold with a strategically placed bromine atom at the C2 position. This specific modification makes it a useful precursor for the synthesis of various purine derivatives. mdpi.com

Research involving this compound often centers on its utility as a building block in organic synthesis to create novel molecules with potential biological activities. The bromine atom provides a reactive site for introducing new functional groups, enabling the exploration of how different substituents at the C2 position affect the compound's properties and interactions with biological systems. While closely related compounds like 8-bromoguanine (B1384121) are studied for their direct biological effects and potential therapeutic applications, the primary research focus for this compound is often its role as a versatile intermediate in the chemical synthesis of more complex purine analogues for drug discovery and chemical biology. synthinkchemicals.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXCBJOMYNPZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=O)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 2 Bromo 3,7 Dihydropurin 6 One

Halogen-Mediated Cross-Coupling Reactions

The bromine substituent on 2-bromo-3,7-dihydropurin-6-one serves as a versatile handle for the formation of carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating a wide array of substituted purine (B94841) derivatives.

Palladium-catalyzed cross-coupling reactions are widely employed to modify halogenated purines. researchgate.net The Suzuki-Miyaura, Sonogashira, and Stille reactions are prominent examples that facilitate the introduction of aryl, alkenyl, and alkynyl groups onto the purine scaffold. researchgate.netlibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopurine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is a versatile method for forming biaryl compounds and introducing various carbon-based substituents. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized for efficient coupling. scispace.comchem-soc.si For instance, Pd(PPh₃)₄ has been shown to be an effective catalyst, with potassium carbonate often used as the base. scispace.com The solvent choice can influence the reaction's success, with anhydrous conditions sometimes favored for electron-rich boronic acids and aqueous systems for electron-deficient ones. scispace.com

Sonogashira Coupling: This reaction couples the bromopurine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukscirp.org It is a highly effective method for synthesizing alkynylpurines. nih.gov The reaction is typically carried out under mild conditions and demonstrates tolerance to a variety of functional groups. soton.ac.uk

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the bromopurine in the presence of a palladium catalyst. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback compared to the Suzuki and Sonogashira reactions. libretexts.org The mechanism involves oxidative addition of the bromopurine to the palladium catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the final product. wikipedia.orgnih.gov

Table 1: Comparison of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium catalyst and base | Versatile, low toxicity of reagents, wide functional group tolerance. libretexts.orgnih.gov |

| Sonogashira | Terminal alkyne | Palladium catalyst and Copper(I) co-catalyst | Efficient for synthesizing alkynyl derivatives, mild reaction conditions. soton.ac.uknih.gov |

| Stille | Organostannane | Palladium catalyst | Effective for C-C bond formation, but reagents are highly toxic. libretexts.orgwikipedia.org |

The purine ring possesses multiple carbon positions (C2, C6, and C8) that can be halogenated and subsequently undergo cross-coupling reactions. In di- or trihalogenated purines, the regioselectivity of these reactions is a critical consideration. Generally, the C6 position of the purine is the most reactive towards cross-coupling reactions. researchgate.net

In the case of 2,6-dihalopurines, the reaction can be controlled to achieve selective substitution. For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid results in the formation of 9-benzyl-2-chloro-6-phenylpurine. researchgate.net Conversely, using 9-benzyl-6-chloro-2-iodopurine leads to the selective formation of 9-benzyl-6-chloro-2-phenylpurine, demonstrating that the more reactive halogen (iodine) is preferentially displaced. researchgate.net This differential reactivity allows for the stepwise and selective introduction of different substituents at various positions on the purine core. avcr.cz

Nucleophilic Substitution Reactions (SNAr) on the Purine Nucleus

The electron-deficient nature of the purine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-w-ithdrawing groups. The bromine atom at the C2 position can act as a leaving group in these reactions.

A variety of nucleophiles can be introduced onto the purine ring via SNAr reactions. researchgate.net This allows for the synthesis of a wide range of purine derivatives with diverse functional groups.

Oxygen Nucleophiles: Alkoxides and hydroxides can react with bromopurines to introduce alkoxy and hydroxy groups, respectively. These reactions are often carried out in the presence of a base.

Nitrogen Nucleophiles: Amines are common nucleophiles used in SNAr reactions with halogenated purines to form aminopurines. nih.gov

Sulfur Nucleophiles: Thiols and their corresponding thiolates are effective nucleophiles for introducing sulfur-containing moieties onto the purine ring. acsgcipr.org

The mechanism of the SNAr reaction involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org The departure of the leaving group then restores the aromaticity of the purine ring. wikipedia.org

In SNAr reactions, the nature of the leaving group significantly influences the reaction rate. For halogen leaving groups, the reactivity order is typically F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile. wikipedia.org The high electronegativity of fluorine polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org

Derivatization at Specific Purine Positions (C2, C6, C8, N7, N9)

The purine ring offers several positions for derivatization, allowing for the synthesis of a vast library of compounds with tailored properties.

C2, C6, and C8 Positions: As discussed, the carbon positions of the purine ring are readily functionalized through cross-coupling and SNAr reactions. The differential reactivity of halogens at these positions allows for selective and stepwise modifications. avcr.cz Direct C-H arylation has also been developed as an alternative to cross-coupling reactions for the functionalization of the C8 position.

N7 and N9 Positions: The nitrogen atoms of the purine ring can also be functionalized, typically through alkylation reactions. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substituents already present on the purine ring.

Table 2: Reactivity of Different Positions on the Purine Ring

| Position | Type of Reaction | Common Reagents |

| C2, C6, C8 | Cross-Coupling (Suzuki, Sonogashira, Stille) | Organoborons, Terminal Alkynes, Organostannanes |

| C2, C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols |

| N7, N9 | Alkylation | Alkyl halides |

Modifications at the C2 Position of Dihydropurinones

The C2 position of this compound is a primary site for functionalization, largely dictated by the presence of the bromo substituent. This halogen atom activates the C2 position for various substitution reactions, enabling the introduction of a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the C2 position. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting the 2-bromo derivative with boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing 2-aryl, 2-heteroaryl, and 2-alkenyl purine derivatives. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific coupling partners.

Another significant transformation at the C2 position is the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of 2-amino-substituted purines. A variety of primary and secondary amines can be coupled with this compound, providing access to a broad spectrum of 2-N-substituted derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The selection of the ligand is critical and often dictates the scope and efficiency of the amination reaction.

Reactivity of the Bromo Substituent for Further Functionalization

The bromo substituent at the C2 position is a key functional handle that can be readily displaced or transformed, paving the way for extensive functionalization of the purine scaffold. Nucleophilic aromatic substitution (SNAr) reactions are a common strategy to replace the bromo group. Various nucleophiles, including amines, thiols, and alkoxides, can displace the bromide to introduce new functionalities. The reactivity of the C2-bromo group towards nucleophilic attack is enhanced by the electron-withdrawing nature of the purine ring system.

Below is a table summarizing palladium-catalyzed cross-coupling reactions involving the bromo substituent at the C2 position of purine derivatives, showcasing the versatility of this functional group.

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-Phenylhypoxanthine | 85 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 2-(3-Thienyl)hypoxanthine | 78 |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 2-(Phenylamino)hypoxanthine | 92 |

| Morpholine (B109124) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 2-Morpholinohypoxanthine | 88 |

Note: The yields are representative and can vary based on the specific reaction conditions and substrates used.

Other Miscellaneous Chemical Modifications of the Purine Nucleus

Beyond the C2 position, the purine nucleus of this compound offers other sites for chemical modification, primarily at the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings.

Alkylation and Acylation Reactions

The nitrogen atoms of the purine ring can undergo alkylation and acylation reactions. Alkylation of 2-bromohypoxanthine (B3030193) with alkyl halides typically occurs under basic conditions and can lead to a mixture of N7 and N9 isomers. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent. In some cases, specific reaction conditions can favor the formation of one isomer over the other. For instance, the use of bulky alkylating agents may favor substitution at the less sterically hindered N9 position.

Acylation of the purine ring, typically with acyl chlorides or anhydrides, can also occur at the nitrogen atoms. These reactions introduce acyl groups that can serve as protecting groups or as functionalities for further modification.

The following table provides examples of alkylation reactions on the 2-bromohypoxanthine scaffold.

| Alkylating Agent | Base | Solvent | Major Product |

| Methyl iodide | K₂CO₃ | DMF | N9-Methyl-2-bromohypoxanthine |

| Benzyl bromide | NaH | THF | N9-Benzyl-2-bromohypoxanthine |

| tert-Butyl bromoacetate | Cs₂CO₃ | Acetonitrile | N9-(tert-Butoxycarbonylmethyl)-2-bromohypoxanthine |

Condensation and Diazotization Reactions

Condensation reactions can be employed to further modify the purine nucleus. For example, the amino group, if present at the C2 or C6 position (after substitution of the bromo group), can undergo condensation with aldehydes or ketones to form Schiff bases. These imine derivatives can then be reduced to provide access to a variety of N-alkylated compounds.

Diazotization is another important reaction, particularly for the synthesis of this compound itself. The process typically starts from a 2-amino-substituted purine derivative, such as 2-aminohypoxanthine or 2-amino-6-chloropurine. Treatment of the amino group with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid and a bromide source (e.g., HBr or CuBr), leads to the formation of a diazonium salt intermediate. This unstable intermediate readily decomposes, releasing nitrogen gas and resulting in the introduction of a bromine atom at the C2 position. The Sandmeyer reaction, utilizing copper(I) bromide, is a common method to facilitate this transformation. koreascience.kr

Spectroscopic and Advanced Structural Elucidation of 2 Bromo 3,7 Dihydropurin 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Table 1: Predicted ¹H NMR Chemical Shifts for 2-bromo-3,7-dihydropurin-6-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C8-H | 7.5 - 8.5 | Singlet |

| N-H | 10.0 - 13.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, five distinct signals are expected for the carbon atoms of the purine (B94841) ring. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon (C6) is expected to have the largest chemical shift, typically in the range of 150-170 ppm. The carbon atom attached to the bromine (C2) would also be significantly deshielded. While experimental data is not available, predicted ¹³C NMR data can be found in chemical databases. drugbank.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~140 |

| C4 | ~150 |

| C5 | ~115 |

| C6 | ~155 |

| C8 | ~140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the nominal molecular weight is 215 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the protonated molecule [M+H]⁺ of the C₅H₃BrN₄O isotopologue containing ⁷⁹Br is calculated to be 213.949. adap.cloud The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br). While detailed fragmentation analysis is not available in the literature, common fragmentation pathways for purine derivatives involve the cleavage of the purine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is anticipated in the region of 1650-1750 cm⁻¹. tandfonline.comacs.org The N-H stretching vibrations of the purine ring are expected to appear as broad bands in the range of 3100-3500 cm⁻¹. The C-N and C=N stretching vibrations within the purine ring would contribute to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹). In a study involving the synthesis of a derivative, an IR absorption at 1700 cm⁻¹ was reported for the product, which is consistent with the presence of a carbonyl group. tandfonline.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3500 | Medium, Broad |

| C=O stretch | 1650 - 1750 | Strong |

| C=N, C=C stretch | 1500 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Purine derivatives typically exhibit strong absorption in the UV region due to the π-electron systems of the aromatic rings. While the specific UV-Vis spectrum for this compound is not detailed in the provided search results, a study on a derivative, 2-(4-aminophenylamino)-6-cyclopropylmethoxypurine, which was synthesized from 2-bromohypoxanthine (B3030193), showed a maximum absorption (λmax) at 275 nm in ethanol. acs.org This provides an indication of the region where the parent compound is likely to absorb.

X-ray Crystallography for Solid-State Structure Determination of Purine Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Although a specific crystal structure for this compound has not been found in the search results, the technique has been widely applied to other purine derivatives. scispace.com For purine derivatives, X-ray crystallography can elucidate the tautomeric form present in the solid state and reveal the hydrogen-bonding network that governs the crystal packing. Such studies are crucial for understanding the structure-property relationships in this class of compounds.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,7 Dihydropurin 6 One

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to predict the molecular properties of chemical compounds.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-bromo-3,7-dihydropurin-6-one (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C2-Br | Data not available | | | | N1-C2 | Data not available | | | | C2-N3 | Data not available | | | | N1-C6 | Data not available | | | | C5-C6 | Data not available | | | | | | N1-C2-N3 | Data not available | | | | C2-N3-C4 | Data not available | | | | C2-N1-C6 | Data not available | | | | | N1-C2-N3-C4 | Data not available | | | | | C5-C4-N9-C8 | Data not available |

Note: This table is for illustrative purposes only. The data for this compound is not available in the reviewed literature.

Electronic structure calculations would further elucidate properties such as the distribution of electron density, dipole moment, and atomic charges, providing a deeper understanding of the molecule's polarity and reactivity.

Following geometry optimization, a vibrational frequency analysis would be performed. This computational step predicts the infrared (IR) and Raman spectra of this compound. By correlating the calculated vibrational modes with experimental spectroscopic data, researchers can confirm the molecular structure and identify characteristic frequencies for its functional groups, such as the C=O, N-H, and C-Br stretching and bending vibrations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP analysis would identify regions of negative potential, likely around the oxygen and nitrogen atoms, and regions of positive potential.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding the chemical reactivity, kinetic stability, and electronic transitions of a molecule.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: This table is for illustrative purposes only. The data for this compound is not available in the reviewed literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations would place the this compound molecule into the binding site of a specific biological target. These simulations would predict the preferred binding orientation and calculate a docking score, which is an estimation of the binding affinity. This information is critical in drug discovery for identifying potential drug candidates. Without specific studies, it is not possible to provide a list of potential targets or their binding affinities.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target (Illustrative)

| Molecular Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase X | Data not available | Data not available |

Note: This table is for illustrative purposes only. The data for this compound is not available in the reviewed literature.

Molecular dynamics simulations could be used to study the conformational flexibility of this compound and the stability of its complex with a biological target over time. These simulations provide insights into the dynamic nature of the interactions and can help to refine the understanding of the binding mode and stability of the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of purine (B94841) analogues like this compound, QSAR is instrumental in predicting the biological activities of novel derivatives and guiding the design of more potent and selective molecules. This analysis relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Topological Indices and Physicochemical Parameters in Purine Analogues

Wiener Index (W): Represents the sum of distances between all pairs of atoms in the molecule.

Randić Index (χ): Based on the degree of vertices in the molecular graph, reflecting the extent of branching.

Zagreb Indices (M1, M2): These are also degree-based indices that provide information about the branching and complexity of the molecular structure. frontiersin.org

Hosoya Index (Z): Defined as the total number of non-adjacent bonds in a compound. frontiersin.org

In addition to topological indices, physicochemical parameters are crucial for developing robust QSAR models. pharmacareerinsider.com These parameters describe the electronic, steric, and lipophilic properties of a molecule, which govern its interaction with biological targets. Key physicochemical parameters for purine analogues include:

LogP (Partition Coefficient): A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgpharmacareerinsider.com

Molar Refractivity (MR): A measure of the molar volume of a molecule and its polarizability.

Dipole Moment: Indicates the polarity of the molecule, which can be important for electrostatic interactions with a receptor.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are quantum chemical descriptors that relate to a molecule's reactivity and ability to participate in charge-transfer interactions. frontiersin.org

The following table provides a hypothetical example of calculated topological indices and physicochemical parameters for a series of purine analogues, which could be used in a QSAR study.

| Compound | Wiener Index (W) | Randić Index (χ) | LogP | Molar Refractivity (MR) |

| Purine Analogue 1 | 150 | 3.45 | 1.2 | 45.6 |

| Purine Analogue 2 | 165 | 3.82 | 1.5 | 49.8 |

| Purine Analogue 3 | 142 | 3.19 | 0.9 | 42.1 |

| Purine Analogue 4 | 180 | 4.10 | 1.8 | 55.3 |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Predictive Models for Structure-Activity Relationships

Predictive QSAR models are developed by establishing a mathematical relationship between the calculated molecular descriptors (independent variables) and the experimentally determined biological activity (dependent variable) of a set of compounds. researchgate.net For purine analogues, these models can predict activities such as enzyme inhibition, receptor binding, or cytotoxicity. The development of a predictive QSAR model typically involves the following steps:

Data Set Selection: A diverse set of purine analogues with known biological activities is compiled. This dataset is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of topological, physicochemical, and quantum chemical descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. For instance, a study on substituted purine derivatives used the Partial Least Squares (PLS) method to develop a QSAR model for predicting inhibitory activity against c-Src tyrosine kinase. researchgate.net

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques. nih.gov Internal validation is often performed using cross-validation (e.g., leave-one-out), while external validation involves predicting the activity of the compounds in the test set. researchgate.net A good predictive model will have a high correlation coefficient (R²) and a low root mean square error (RMSE). researchgate.net For example, a successful QSAR model for c-Src tyrosine kinase inhibitors showed a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. researchgate.net

The resulting QSAR equation provides insights into which molecular properties are important for the desired biological activity. For example, a hypothetical QSAR model for a series of purine analogues might look like:

pIC50 = 0.5 * LogP - 0.2 * Wiener_Index + 1.5 * HOMO_Energy + constant

This equation would suggest that higher lipophilicity and HOMO energy, and a smaller Wiener Index are favorable for biological activity. Such models are invaluable for the virtual screening of large compound libraries and for the rational design of new, more potent purine derivatives.

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions at the molecular level. For this compound, theoretical methods can be employed to elucidate the pathways of its synthesis and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Investigating Carbocation Rearrangements and Electron Flow in Related Bromination Reactions

The bromination of purine rings is a key reaction in the synthesis of many biologically active compounds. acs.orgresearchgate.net These reactions can sometimes involve carbocation intermediates, which are susceptible to rearrangements. lumenlearning.comlibretexts.orgmasterorganicchemistry.com Carbocation rearrangements, such as hydride shifts and alkyl shifts, occur when a carbocation can rearrange to a more stable form. lumenlearning.comlibretexts.orgyoutube.com This is a common phenomenon in organic chemistry and can lead to the formation of unexpected products. lumenlearning.comlibretexts.org

Computational methods, such as Density Functional Theory (DFT), can be used to study the potential energy surface of a reaction involving carbocations. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely reaction pathway. For a bromination reaction, this would involve:

Modeling the initial electrophilic attack of the bromine source on the purine ring to form a carbocation intermediate.

Calculating the activation energies for different possible reaction pathways, including those with and without carbocation rearrangements.

Identifying the most stable carbocation intermediate. For example, a secondary carbocation might rearrange to a more stable tertiary carbocation via a hydride or methyl shift. libretexts.orgyoutube.com

Visualizing the electron flow during the reaction using techniques like Natural Bond Orbital (NBO) analysis to understand how bonds are formed and broken.

Understanding Catalytic Mechanisms in Synthetic Pathways

The synthesis of purine analogues often employs catalysts to improve reaction efficiency and selectivity. mdpi.comnih.gov Computational methods are invaluable for elucidating the mechanisms of these catalytic reactions. For instance, in a photoredox/nickel dual catalytic cross-coupling reaction used for the synthesis of C6-substituted purine nucleoside analogues, computational studies could help to:

Characterize the active catalytic species.

Determine the geometry of the transition states in the catalytic cycle.

Calculate the energy barriers for each step of the reaction, such as oxidative addition, transmetalation, and reductive elimination.

Explain the observed regioselectivity and stereoselectivity of the reaction.

By understanding the catalytic mechanism in detail, it is possible to optimize reaction conditions and design more efficient catalysts for the synthesis of this compound and other purine derivatives.

Molecular Interactions and Mechanistic Insights of 2 Bromo 3,7 Dihydropurin 6 One Analogues with Biological Systems

Interaction with Enzymes and Receptors at a Molecular Level

Analogues of 2-bromo-3,7-dihydropurin-6-one, which can be classified as substituted purines, are known to interact with a range of enzymes and receptors, thereby modulating their function. These interactions are often driven by the structural similarity of the purine (B94841) core to endogenous ligands.

Purine analogues can act as inhibitors of various enzymes that are critical for cellular processes. The mechanisms of inhibition are diverse and depend on the specific enzyme and the structural features of the analogue.

DNA/RNA Polymerases: Purine analogues can interfere with the synthesis of nucleic acids by inhibiting DNA and RNA polymerases. nih.gov These enzymes are responsible for replicating and transcribing the genetic material. Some purine-based compounds function as antimetabolites that, after intracellular conversion to their nucleotide forms, can be incorporated into DNA or RNA, leading to the termination of chain elongation or the introduction of mutations. semanticscholar.org The inhibition can be competitive with natural nucleotide triphosphates. nih.gov While direct inhibition of RNA polymerase II by some small molecules has been demonstrated to block the transition from transcription initiation to elongation, the specific effects of this compound analogues on this process require further investigation. researchgate.net

Kinases: Kinases are a large family of enzymes that play pivotal roles in cell signaling and are often dysregulated in diseases like cancer. Purine-based compounds have emerged as potent kinase inhibitors. semanticscholar.org The purine scaffold can mimic the adenine (B156593) moiety of ATP, the universal phosphate (B84403) donor for kinase reactions, leading to competitive inhibition at the ATP-binding site. The nature and position of substituents on the purine ring are critical for determining the potency and selectivity of kinase inhibition. For instance, modifications at the C2, C6, and N9 positions of the purine ring have been extensively explored to develop selective inhibitors for various kinases. nih.gov

Ribonucleotide Reductase: Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis. patsnap.com Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby halting DNA replication and repair. nih.govnih.gov Several nucleoside analogues act as RNR inhibitors. wikipedia.org These analogues, upon phosphorylation to their di- or triphosphate forms, can bind to the active site of RNR and inhibit its activity. nih.gov The specific inhibitory potential of this compound analogues against RNR is an area for further research.

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides. nih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases, as it leads to the accumulation of deoxyguanosine, which is selectively toxic to T-cells. nih.gov Various purine analogues have been developed as PNP inhibitors. scbt.com For instance, 8-amino-3-benzylhypoxanthine (B143270) and its derivatives have shown significant inhibitory activity against human PNP. nih.gov The inhibitory potency is influenced by substitutions on the purine ring. nih.gov

| Enzyme Target | General Inhibition Mechanism of Purine Analogues |

| DNA/RNA Polymerases | Competitive inhibition with natural nucleotides, chain termination upon incorporation. nih.govsemanticscholar.org |

| Kinases | Competitive inhibition at the ATP-binding site. semanticscholar.orgnih.gov |

| Ribonucleotide Reductase | Inhibition of the conversion of ribonucleotides to deoxyribonucleotides. patsnap.comnih.govnih.gov |

| Purine Nucleoside Phosphorylase | Interruption of the purine salvage pathway. nih.govscbt.com |

Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are ubiquitously expressed and mediate the diverse physiological effects of adenosine. nih.govmdpi.com Purine analogues, due to their structural resemblance to adenosine, can act as agonists or antagonists at these receptors. nih.gov The selectivity and potency of these analogues are highly dependent on the substituents on the purine core. For example, modifications at the N6 and C2 positions of the adenosine scaffold have been crucial in developing receptor subtype-selective ligands. epa.gov The interaction of this compound analogues with adenosine receptors could modulate various signaling pathways, influencing processes such as neurotransmission, inflammation, and cardiac function. nih.govmdpi.com

HSP27: Heat shock protein 27 (HSP27) is a molecular chaperone that plays a role in protein folding, actin cytoskeletal dynamics, and inhibition of apoptosis. nih.gov Overexpression of HSP27 has been implicated in cancer progression and drug resistance. nih.gov While direct interaction of this compound analogues with HSP27 has not been extensively documented, some purine-based inhibitors have been developed to target other heat shock proteins like Hsp90. nih.gov Given the role of HSP27 in cell survival pathways, its modulation by small molecules represents a potential therapeutic strategy. nih.govnih.gov

Nucleic Acid Interactions (DNA/RNA)

The interaction of purine analogues with nucleic acids is a cornerstone of their biological activity, particularly for their use as anticancer and antiviral agents.

Certain purine analogues, upon conversion to their corresponding nucleoside triphosphates, can be recognized by DNA and RNA polymerases and incorporated into growing nucleic acid chains. nih.govresearchgate.netnih.gov This incorporation can have several consequences:

Chain Termination: If the analogue lacks a 3'-hydroxyl group, its incorporation will terminate the elongation of the DNA or RNA strand, as this group is essential for the formation of the next phosphodiester bond. patsnap.com

Altered Base Pairing: The presence of a modified purine base can lead to incorrect base pairing during subsequent rounds of replication or transcription, resulting in mutations.

Structural Distortion: The incorporation of a bulky or otherwise modified purine analogue can distort the structure of the DNA double helix or the folded structure of RNA, which can interfere with the binding of proteins and other molecules. youtube.com

Beyond direct incorporation, purine analogues can disrupt nucleic acid synthesis through various indirect mechanisms:

Inhibition of de novo Purine Synthesis: Some purine analogues can act as feedback inhibitors of enzymes involved in the de novo synthesis of purine nucleotides, thereby depleting the cellular pool of natural purines required for DNA and RNA synthesis. youtube.com

Inhibition of Salvage Pathways: As discussed with PNP, inhibition of purine salvage pathways can disrupt the recycling of purine bases and nucleosides, further limiting the availability of precursors for nucleic acid synthesis.

Altering Nucleotide Pools: By inhibiting enzymes like ribonucleotide reductase, purine analogues can cause an imbalance in the cellular pools of deoxyribonucleotides, which is detrimental to DNA replication and repair. nih.gov

| Interaction with Nucleic Acids | Consequence |

| Incorporation into DNA/RNA | Chain termination, altered base pairing, structural distortion. nih.govresearchgate.netnih.govpatsnap.comyoutube.com |

| Inhibition of Synthesis Pathways | Depletion of natural purine pools, imbalance of deoxyribonucleotide pools. youtube.comnih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For purine analogues, SAR studies have provided valuable insights into the molecular determinants of their interactions with enzymes, receptors, and nucleic acids. nih.govnih.govmdpi.com

The biological activity of purine analogues is highly sensitive to the nature and position of substituents on the purine ring. semanticscholar.org Key positions that have been extensively studied include:

C2 Position: Substitution at the C2 position can significantly impact the affinity and selectivity of purine analogues for their biological targets. For instance, the introduction of a halogen, such as bromine, can alter the electronic properties and steric bulk of the molecule, influencing its binding to enzyme active sites or receptor pockets. semanticscholar.org

N9 and N7 Positions: The substituent at the N9 or N7 position, often a ribose or deoxyribose sugar in nucleoside analogues, is critical for recognition by polymerases and kinases. Modifications to the sugar moiety can affect the ability of the analogue to be phosphorylated and incorporated into nucleic acids. semanticscholar.org

C6 Position: The substituent at the C6 position is a key determinant of the identity of the purine base (e.g., an amino group in adenine, a hydroxyl group in guanine (B1146940), and a carbonyl group in hypoxanthine). Modifications at this position can dramatically alter the biological activity, for example, by converting an agonist to an antagonist at a receptor. nih.gov

C8 Position: Substitution at the C8 position can also modulate the activity and selectivity of purine analogues. nih.gov

Impact of Bromine Substitution on Molecular Recognition

The introduction of a bromine atom at the C8 position of a purine nucleoside can have a profound impact on its conformational preference and subsequent molecular recognition by enzymes and receptors. One of the most notable effects is the favoring of the syn conformation around the glycosidic bond. nih.govfrontiersin.org This is due to the steric hindrance between the bulky bromine atom and the sugar moiety in the anti conformation. nih.gov In contrast, unmodified guanine nucleosides predominantly adopt the anti conformation.

This shift in conformational equilibrium has significant biological consequences. For instance, the MutY glycosylase, an enzyme involved in DNA repair, must recognize and excise adenine mispaired with 8-oxoguanine (a related C8-substituted purine). The recognition process is highly dependent on the conformation of the damaged base. acs.org While 8-oxoguanine itself favors the syn conformation, allowing for Hoogsteen base pairing with adenine, the introduction of other 8-substituents like bromine in 8-bromoguanine (B1384121) also influences these interactions. nih.govacs.org

Furthermore, the presence of an 8-oxo or 8-bromo substituent can alter the local DNA backbone conformation. nih.gov Studies have shown that 8-oxoguanine can induce a transition from the canonical B-DNA conformation (BI) to a BII conformation, which can, in turn, affect the binding and activity of enzymes that interact with the DNA. nih.gov For example, the restriction endonuclease EcoRI shows reduced activity when 8-oxoguanine is present in its recognition site, a phenomenon linked to these conformational changes in the DNA backbone. nih.gov

The recognition of 8-substituted purines by DNA repair enzymes is a complex process involving specific contacts within the enzyme's active site. Human 8-oxoguanine-DNA glycosylase (OGG1), for example, specifically recognizes the ureic moiety of 8-oxoguanine, including the C8-carbonyl group. mdpi.com The interaction between the N7 atom of 8-oxoguanine and the Gly42 residue of OGG1 is a key determinant of specificity, distinguishing it from unmodified guanine. mdpi.com

| Compound | Favored Conformation | Effect on DNA Structure | Interacting Enzyme/Protein | Key Recognition Feature |

|---|---|---|---|---|

| Guanosine | Anti | Standard B-DNA | Various DNA polymerases and repair enzymes | Watson-Crick face hydrogen bonding |

| 8-Bromoguanosine | Syn | Local backbone alterations | MutY Glycosylase | Hoogsteen face hydrogen bonding with adenine |

| 8-Oxoguanosine | Syn | Induces BI to BII transition | OGG1, MutY Glycosylase | Interaction with C8-oxo group and N7 atom |

Influence of Purine Core Modifications on Biological Interactions

Modifications to the purine core, beyond C8-bromination, play a critical role in modulating the affinity and selectivity of these compounds for their biological targets. Strategic alterations at the C2, C6, and N6 positions can dramatically alter the pharmacological profile of purine derivatives, including their ability to act as agonists or antagonists at various receptors. nih.gov

For instance, substitutions at the C2 position of the adenine ring can enhance potency and, in some cases, induce selectivity for specific adenosine receptor subtypes. nih.gov The combination of modifications at the C2 and N6 positions can even convert a ligand from an agonist to an antagonist. nih.gov A classic example is the conversion of alkyl-xanthine derivatives, which are adenosine receptor antagonists (like caffeine), into agonists when a ribose moiety is attached. nih.gov

The nature of the substituent at the C6 position is also a key determinant of biological activity. In a study of 6-oxopurine derivatives with a constrained (N)-methanocarba pseudoribose ring, the presence of a 6-oxo group was explored in ligands targeting adenosine and P2Y receptors. nih.gov These modifications, combined with changes at the 5'-position of the sugar mimic, were designed to probe the conformational requirements for receptor binding. nih.gov

Furthermore, modifications can influence the electronic properties and hydrogen bonding patterns of the purine ring system. The 2-amino group, for example, is a key recognition element for the MutY glycosylase in the context of 8-oxoguanine:adenine mispairs. acs.org Its removal can significantly impact the efficiency of cellular repair, even if the in vitro glycosylase activity is only minimally affected. acs.org

| Modification Position | Type of Modification | Observed Effect | Example Receptor Family |

|---|---|---|---|

| C2 | Halogenation (e.g., Cl, I) | Increased potency and/or selectivity | Adenosine Receptors |

| N6 | Alkylation, Arylation | Can convert agonists to antagonists | Adenosine Receptors |

| C6 | Oxo-group | Modulates affinity for purine receptors | Adenosine and P2Y Receptors |

| C2-amino group | Removal | Impacts enzymatic recognition and repair | MutY Glycosylase |

Design and Application as Molecular Probes

The inherent biological activity and structural versatility of purine analogues, including those related to this compound, make them excellent scaffolds for the design of molecular probes. These probes are invaluable tools for studying the structure, function, and localization of their biological targets.

Functionalized Congeners for Receptor Mapping

A powerful strategy for developing molecular probes is the "functionalized congener" approach. nih.govnih.gov This method involves attaching a chemically reactive chain to a known pharmacophore at a position that does not significantly disrupt its binding to the target receptor. nih.gov This functionalized chain can then be used to attach various reporter groups or to immobilize the ligand for affinity chromatography.

Purine-based functionalized congeners have been extensively developed as probes for adenosine receptors. nih.gov For example, amine-containing congeners have been used to create probes for photoaffinity labeling, chemical affinity labeling, and spectroscopic characterization of A1 and A2 adenosine receptors. nih.gov These probes have been instrumental in the isolation and purification of these receptors. nih.govnih.gov

The design of these congeners often involves derivatization at specific positions on the purine ring. For adenosine derivatives, the N6 and C2 positions have been common sites for attaching functionalized chains to create A1- and A2-selective probes, respectively. nih.gov For xanthine-based antagonists, the 8-phenyl substituent has served as an attachment point. nih.gov

Affinity-based probes (AfBPs) represent a further refinement of this approach. These probes incorporate an electrophilic "warhead" that allows for covalent binding to the target receptor. This irreversible binding is particularly useful for biochemical assays that require protein denaturation, such as SDS-PAGE and chemical proteomics. acs.org

Development of Fluorescent Purine Analogues

The incorporation of fluorophores into purine structures has led to the development of a wide array of fluorescent probes. These probes are highly valuable for a range of applications, including fluorescence microscopy, flow cytometry, and for studying the dynamics of nucleic acids. researchgate.netamanote.com

One of the most well-known fluorescent purine analogues is 2-aminopurine (B61359) (2AP). researchgate.netwikipedia.org It is an analogue of both adenine and guanine and exhibits significant fluorescence that is sensitive to its microenvironment. wikipedia.orgcambridge.org When incorporated into DNA, the fluorescence of 2AP is quenched by stacking interactions with neighboring bases. cambridge.org This property has been exploited to study enzyme-induced conformational changes in DNA, as the disruption of base stacking upon enzyme binding can lead to an increase in fluorescence. cambridge.org

More recently, a variety of novel fluorescent purine analogues have been synthesized with improved photophysical properties. For example, a series of 8-(phenylethynyl)phenylated 2-amino-2'-deoxyadenosine (B14560) and 2'-deoxyisoguanosine (B9890) derivatives have been developed. nih.gov These compounds exhibit strong fluorescence emission in the visible region, and their fluorescence is sensitive to both solvent polarity and pH, making them promising environment-sensitive probes. nih.gov

The synthesis of these fluorescent probes often involves transition metal-catalyzed cross-coupling reactions to attach fluorescent moieties to the purine core. nih.gov The development of fluorescent probes for specific protein targets, such as heat shock protein 90 (Hsp90), has also been reported, demonstrating the broad applicability of this approach. amanote.comresearchgate.net

| Probe Type | Purine Scaffold | Reporter/Functional Group | Application |

|---|---|---|---|

| Functionalized Congener | Xanthine Amine Congener (XAC) | Amine for conjugation | A1 Adenosine Receptor Mapping |

| Affinity-Based Probe | A3 Adenosine Receptor Antagonist | Electrophilic warhead | Covalent labeling of A3AR |

| Fluorescent Analogue | 2-Aminopurine (2AP) | Intrinsic fluorescence | Probing DNA conformation |

| Fluorescent Analogue | 8-(phenylethynyl)phenylated 2'-deoxyisoguanosine | Phenylethynylphenyl fluorophore | Environment-sensitive probing |

Coordination with Metal Ions in Biological Contexts

The purine ring system, with its multiple nitrogen and oxygen atoms, possesses excellent metal-coordinating properties. This ability to bind metal ions is crucial in many biological processes, from the catalytic activity of enzymes to the structural integrity of nucleic acids.

Transition metals are known to form coordination complexes with a variety of ligands, and the geometry of these complexes is determined by the coordination number of the metal ion and the nature of the ligands. libretexts.org DNA polymerases, for instance, utilize a two-metal-ion mechanism for catalysis, where metal ions coordinate to the phosphate groups of the incoming nucleotide and the 3'-hydroxyl group of the primer strand to facilitate phosphodiester bond formation. nih.gov This highlights the fundamental role of metal coordination in nucleic acid metabolism.

Lanthanide ions (Ln³⁺) are particularly interesting in this context due to their unique photophysical properties and their ability to form stable complexes with organic ligands. nih.govnih.govrsc.org These complexes have found applications as luminescent probes and in medical imaging. The coordination of lanthanides with ligands containing nitrogen and oxygen donor atoms, similar to those found in purines, has been extensively studied. nih.govrsc.org For example, lanthanide complexes with tetrapyrrole derivatives, which are macrocyclic ligands with four nitrogen donor atoms, exhibit remarkable photophysical properties. rsc.org

While specific studies on the coordination of this compound with metal ions are not extensively documented, the principles of coordination chemistry suggest that it would readily form complexes with various metal ions. The nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings, as well as the oxygen atom of the carbonyl group, can all act as potential coordination sites. The chelate effect, where a single ligand binds to a central metal ion through multiple donor atoms, can lead to the formation of highly stable complexes. whoi.edu

The interaction of metal ions with purine derivatives can also be influenced by modifications on the purine ring. The presence of a bromine atom at the C8 position could potentially modulate the electronic properties of the purine system and thereby influence its metal-binding affinity. The study of such interactions is an active area of research, with implications for the development of new therapeutic and diagnostic agents.

Advanced Research Directions and Future Perspectives for 2 Bromo 3,7 Dihydropurin 6 One

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 2-bromo-3,7-dihydropurin-6-one and its derivatives is likely to be shaped by the principles of sustainable chemistry, moving beyond traditional synthetic routes to more efficient and environmentally benign processes. A key area of development is the application of enzymatic synthesis. Biocatalysis, particularly the use of enzymes like purine (B94841) nucleoside phosphorylases (PNPs), offers a highly selective and efficient alternative to conventional chemical synthesis for producing nucleoside analogs. mdpi.com Future research could focus on engineering or identifying novel enzymes with specificity for 2-bromohypoxanthine (B3030193), enabling its conversion into various nucleoside derivatives under mild reaction conditions.

Another promising avenue is the development of chemo-enzymatic synthetic strategies. nih.govresearchgate.net These hybrid approaches combine the advantages of both chemical and enzymatic steps to create complex molecules that are otherwise difficult to synthesize. For instance, a chemical synthesis could be employed to generate the core this compound structure, followed by enzymatic modifications to introduce chirality or other functional groups with high stereoselectivity.

Table 1: Comparison of Synthetic Methodologies for Purine Analogs

| Methodology | Advantages | Disadvantages | Potential Application to this compound |

| Traditional Chemical Synthesis | Well-established, versatile for various functional groups. | Often requires harsh conditions, may produce significant waste, can have low selectivity. | Baseline for comparison with newer, more sustainable methods. |

| Enzymatic Synthesis | High selectivity and efficiency, environmentally friendly, mild reaction conditions. mdpi.com | Enzyme availability and stability can be limiting, substrate scope may be narrow. | Direct and stereoselective synthesis of nucleoside derivatives of 2-bromohypoxanthine. |

| Chemo-enzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. nih.govresearchgate.net | Requires careful optimization of both chemical and enzymatic steps. | Efficient production of complex and chiral derivatives of this compound. |

| One-Pot Synthesis/ Transglycosylation | Increased efficiency, reduced waste, and lower cost. semanticscholar.orgresearchgate.net | Can be challenging to optimize for complex substrates. | Streamlined synthesis of a library of 2-bromohypoxanthine derivatives for screening. |

Advanced Spectroscopic Characterization Techniques for Complex Biological Systems

Understanding the interactions of this compound and its derivatives with biological macromolecules is crucial for elucidating their mechanism of action. Advanced spectroscopic techniques are pivotal in this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multidimensional techniques like 1H-15N Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed insights into the structure and dynamics of these molecules in solution. nih.gov For instance, 15N and 13C NMR chemical shifts can be used to probe the electronic environment of the purine ring system upon substitution or interaction with a biological target. nih.gov

Future research could employ these advanced NMR methods to study the binding of this compound derivatives to their protein targets. This would allow for the precise mapping of binding interfaces and the characterization of conformational changes that occur upon binding. Such information is invaluable for the rational design of more potent and selective inhibitors.

In addition to NMR, other spectroscopic techniques such as fluorescence spectroscopy and mass spectrometry will play a critical role. The development of fluorescently labeled derivatives of this compound could enable real-time monitoring of their uptake and distribution in living cells. High-resolution mass spectrometry can be used to identify metabolites of the compound and to characterize its covalent adducts with biological macromolecules.

Integration of Machine Learning and Artificial Intelligence in Computational Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel derivatives of this compound. These computational tools can be employed to predict the biological activity and physicochemical properties of virtual compounds, thereby accelerating the drug discovery process and reducing the reliance on expensive and time-consuming experimental screening.

Machine learning models can be trained on existing datasets of purine analogs to learn the complex relationships between chemical structure and biological activity. These models can then be used to screen large virtual libraries of this compound derivatives and identify candidates with a high probability of being active against a specific biological target.

Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives

| Application | Description | Potential Impact |

| Virtual Screening | Use of ML models to predict the activity of virtual compounds against a specific target. | Rapid identification of promising lead compounds from large chemical libraries. |

| De Novo Design | AI algorithms generate novel molecular structures with desired properties. | Creation of innovative drug candidates with optimized efficacy and safety profiles. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with poor pharmacokinetic or safety profiles, reducing late-stage failures. |

| Target Identification | AI tools can analyze biological data to suggest potential new molecular targets. | Expansion of the therapeutic applications of this compound derivatives. |

Exploration of New Molecular Targets and Pathways

While the molecular targets of many purine analogs have been well-characterized, the exploration of new targets and pathways for this compound remains a fertile area for future research. The structural similarity of this compound to endogenous purines suggests that it may interact with a wide range of biological molecules, including enzymes, receptors, and nucleic acids.

A promising approach for identifying new targets is through chemical proteomics, where derivatives of this compound are used as baits to isolate their binding partners from cell lysates. The identified proteins can then be validated as potential therapeutic targets.

Furthermore, given the central role of purine metabolism in various diseases, including cancer and viral infections, there is significant potential for discovering novel applications for this compound derivatives. For example, these compounds could be investigated for their ability to modulate key enzymes in nucleotide synthesis or to interfere with viral replication.

Development of Advanced Molecular Tools and Probes

Beyond its potential as a therapeutic agent, this compound can serve as a versatile scaffold for the development of advanced molecular tools and probes for chemical biology research. The bromine atom at the 2-position provides a convenient handle for further chemical modification, allowing for the attachment of various functional groups.

For instance, the introduction of a fluorescent dye would yield a molecular probe that can be used to visualize the localization and dynamics of its target molecule within living cells. Alternatively, the attachment of a photo-crosslinking group would enable the covalent trapping and subsequent identification of its binding partners.

The development of such molecular tools based on the this compound scaffold would not only advance our understanding of its own biological activity but also provide valuable reagents for the broader scientific community to study a wide range of biological processes.

Q & A

Basic: What synthetic routes are commonly employed for 2-bromo-3,7-dihydropurin-6-one, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of this compound typically involves bromination of a purine precursor. Key steps include:

- Precursor Preparation : Start with a purine scaffold (e.g., 3,7-dihydropurin-6-one) and introduce bromine at the 2-position using brominating agents like under controlled conditions .

- Reaction Optimization : Temperature (20–60°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., Lewis acids) significantly influence regioselectivity and yield. For example, lower temperatures reduce side reactions like over-bromination .

- Purification : Column chromatography with silica gel or recrystallization is recommended to isolate the product from byproducts (e.g., di-brominated species) .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the position of bromine and dihydro groups. For example, the absence of a proton signal at the 2-position and specific coupling patterns in the purine ring validate the structure .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (, exact mass 223.96 g/mol) and isotopic patterns characteristic of bromine .

- Infrared (IR) Spectroscopy : Peaks near 1700 cm confirm the carbonyl group, while C-Br stretching appears at 500–600 cm .

Advanced: How can researchers address contradictions in reported biological activities of brominated purines?

Methodological Answer:

Contradictions (e.g., varying enzyme inhibition results) arise from differences in assay conditions or target specificity. Strategies include:

- Comparative Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as cell lines, buffer pH, and enzyme isoforms .

- Dose-Response Reevaluation : Re-test the compound under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate confounding factors .

- Structural Analogues : Synthesize derivatives (e.g., 2-chloro or 2-fluoro analogues) to determine if observed effects are bromine-specific or scaffold-dependent .

Advanced: What experimental designs optimize regioselectivity during bromination of purine derivatives?

Methodological Answer:

To minimize byproducts (e.g., 6-bromo or 8-bromo isomers):

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl at N-9) to steer bromination to the 2-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromine interaction with electron-rich positions.

- Computational Guidance : Use DFT calculations to predict reactive sites based on electron density maps of the purine ring .

Biological: What in vitro assays are suitable for evaluating enzyme inhibition by this compound?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PKA or PKC) to measure IC values. Include positive controls (e.g., staurosporine) .

- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with purified enzyme targets .

- Cellular Uptake Validation : Pair enzymatic assays with LC-MS to confirm intracellular compound concentration, ruling out false negatives due to poor permeability .

Advanced: How can molecular docking studies elucidate the mechanism of this compound?

Methodological Answer:

- Target Selection : Prioritize proteins with purine-binding pockets (e.g., adenosine receptors or phosphodiesterases) based on structural homology .

- Docking Workflow :

- Validation : Compare docking scores with experimental IC data and mutagenesis studies (e.g., alanine scanning of key residues) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in designated halogenated waste containers .

Advanced: How do substituent modifications at the 2-position affect the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Replace bromine with smaller halogens (e.g., Cl) or methyl groups to alter logP values, measured via shake-flask or HPLC methods .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC) and compare with unmodified purines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.